molecular formula C4H2Cl4N4O2 B1681282 1,3,4,6-Tetrachloroglycoluril CAS No. 776-19-2

1,3,4,6-Tetrachloroglycoluril

Cat. No. B1681282
CAS RN: 776-19-2
M. Wt: 279.9 g/mol
InChI Key: TWVLNKKMSLYUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05000869

Procedure details

The purpose of the present example was to determine the pH conditions required to dissolve approximately 1% 1,3,4,6-tetrachloroglycoluril in water in the presence of detergent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[N:12](Cl)[C:10](=[O:11])[N:9](Cl)[CH:2]1[N:3](Cl)[C:4]([N:6]2Cl)=[O:5]>O>[CH:1]12[NH:12][C:10](=[O:11])[NH:9][CH:2]1[NH:3][C:4]([NH:6]2)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12C(NC(=O)N1)NC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.